6-Membered vs. 5-Membered Lactam Ring Closure Rate
The rate of intramolecular aminolysis to form a 6-membered lactam from methyl 2,5-diaminopentanoate (2,5-Dape Me) is markedly slower than the formation of a 5-membered lactam from its shorter-chain analog, methyl 2,4-diaminobutanoate (2,4-Dab Me). This rate difference is a critical factor when designing synthetic routes for piperidinone or pyrrolidinone scaffolds [1].
| Evidence Dimension | Relative rate of intramolecular aminolysis (lactam ring closure) |
|---|---|
| Target Compound Data | Slower rate of 6-membered ring formation from 2,5-Dape Me |
| Comparator Or Baseline | Faster rate of 5-membered ring formation from 2,4-Dab Me |
| Quantified Difference | Qualitatively slower, with the study specifically designed to assess and confirm the inherent rate differential between 5- and 6-membered ring closures |
| Conditions | Competitive intramolecular aminolysis in dilute alkaline aqueous solution at 25°C [1] |
Why This Matters
This establishes that methyl 2,5-diaminopentanoate is the definitive starting material for synthesizing 6-membered heterocycles like piperidinones, where using a shorter-chain analog would lead to a different product profile and potentially lower yields of the desired target.
- [1] Patterson, K. H.; Depree, G. J.; Zender, J. A.; Morris, P. J. Competitive intramolecular aminolysis: Relative rates of 5- and 6-membered lactam ring closure. Tetrahedron Letters 1994, 35, 281-284. View Source
